molecular formula C6H2Cl3KO B12762509 Potassium 2,4,5-trichlorophenolate CAS No. 35471-43-3

Potassium 2,4,5-trichlorophenolate

Cat. No.: B12762509
CAS No.: 35471-43-3
M. Wt: 235.5 g/mol
InChI Key: NBMMDJIFROGEQN-UHFFFAOYSA-M
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Description

Historical Context and Significance in Chemical Sciences

The history of Potassium 2,4,5-trichlorophenolate (B1259039) is not one of direct, widespread application but rather of its critical role as an intermediate in major industrial syntheses. This role has cemented its importance in the annals of synthetic and environmental chemistry.

Potassium 2,4,5-trichlorophenolate, or its sodium salt, served as a key intermediate in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.orgihpa.info The synthesis involved the reaction of the corresponding trichlorophenolate with chloroacetic acid. google.comgoogle.com 2,4,5-T was a widely used broadleaf herbicide. nih.gov

The production of other agrochemicals and biocides also involved chlorophenolates. For instance, they were used as fungicides and bactericides in various applications, including wood preservation and as preservatives in adhesives and leather dressings. nih.govcpcb.nic.in The fungicidal properties of chlorophenols and their salts were a key driver for their production. researchgate.net

Table 1: Agrochemicals and Biocides Associated with 2,4,5-Trichlorophenol (B144370) and its Salts

ProductChemical ClassPrimary UseRole of 2,4,5-Trichlorophenolate
2,4,5-T Phenoxy herbicideBroadleaf weed control in agriculture and forestryIntermediate in synthesis wikipedia.orgihpa.info
Hexachlorophene BisphenolAntiseptic, germicideIntermediate in synthesis wikipedia.orggoogle.com
Various Fungicides ChlorophenolWood preservation, industrial biocideActive ingredient or intermediate nih.govcpcb.nic.in
Trichloronate Organophosphate insecticideInsect controlIntermediate in synthesis cpcb.nic.in

A significant and defining aspect of the history of 2,4,5-trichlorophenol and its salts is the formation of the highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), during its manufacturing process. wikipedia.orgcpcb.nic.in The synthesis of 2,4,5-trichlorophenol from 1,2,4,5-tetrachlorobenzene (B31791) under alkaline conditions and high temperatures could lead to the dimerization of the trichlorophenol, forming TCDD. pic.inttandfonline.com

This contamination was a major environmental and health concern, as TCDD is a potent carcinogen and teratogen. pic.intontosight.ai The level of TCDD contamination in 2,4,5-T could vary significantly depending on the manufacturing conditions. pic.int This issue ultimately led to severe restrictions and bans on the use of 2,4,5-T in many countries. pic.int Research has been conducted to develop manufacturing processes for 2,4,5-trichlorophenol that are free of TCDD contamination. google.com

Overview of Research Trajectories for Chlorophenolate Compounds

The complex history and significant environmental impact of compounds like this compound have spurred diverse avenues of scientific research.

Research in the synthetic chemistry of chlorophenolates has been driven by the need for purer products and more efficient manufacturing processes. A key focus has been the development of synthetic routes to 2,4,5-trichlorophenol that avoid the conditions conducive to TCDD formation. google.com This includes exploring alternative starting materials and reaction pathways. google.com The broader field of chloro-containing molecules continues to be an active area of research for the development of new pharmaceuticals and other fine chemicals. nih.govnih.gov

The environmental persistence and toxicity of chlorophenols and their byproducts have made them a major subject of environmental chemistry research. researchgate.net Studies have focused on their fate and transport in soil and water, their sorption to sediments and organic matter, and their potential for bioaccumulation. researchgate.netacs.orgethz.ch The sorption of chlorophenolates is influenced by factors such as pH and the organic matter content of the soil. researchgate.net

Biodegradation studies have also been a significant research area, with scientists investigating microbial pathways for the breakdown of these persistent organic pollutants. rsc.orgscientific.net Advanced oxidation processes are also being explored as a means of degrading chlorophenols in wastewater. researchgate.net

The need to detect and quantify chlorophenols and their contaminants at very low levels has driven the development of sophisticated analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used methods for the analysis of chlorophenol mixtures. acs.orgnih.govs4science.at Mass spectrometry (MS) coupled with these separation techniques (GC-MS and LC-MS) provides high sensitivity and specificity for the identification and quantification of these compounds. ulisboa.ptnih.gov

Research has also focused on understanding the fundamental properties of chlorophenolates, such as their hydrophobicity and interaction with lipid membranes, which is crucial for assessing their environmental behavior and potential biological effects. nih.gov

Table 2: Analytical Techniques for Chlorophenolate Research

TechniqueAbbreviationApplication in Chlorophenolate Research
Gas Chromatography GCSeparation and quantification of chlorophenol isomers acs.orgnih.gov
High-Performance Liquid Chromatography HPLCSeparation and analysis of chlorophenols in aqueous samples s4science.atulisboa.pt
Mass Spectrometry MSIdentification and quantification of chlorophenols and their byproducts ulisboa.ptnih.gov
Solid Phase Extraction SPESample preparation and concentration of chlorophenols from water s4science.atulisboa.pt

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

35471-43-3

Molecular Formula

C6H2Cl3KO

Molecular Weight

235.5 g/mol

IUPAC Name

potassium;2,4,5-trichlorophenolate

InChI

InChI=1S/C6H3Cl3O.K/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H;/q;+1/p-1

InChI Key

NBMMDJIFROGEQN-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[K+]

Related CAS

95-95-4 (Parent)

Origin of Product

United States

Synthetic Methodologies for Potassium 2,4,5 Trichlorophenolate and Its Precursors

Conversion to Potassium 2,4,5-Trichlorophenolate (B1259039)

Once 2,4,5-trichlorophenol (B144370) has been synthesized, it is converted into its corresponding potassium salt, a phenolate (B1203915).

The conversion of 2,4,5-trichlorophenol to Potassium 2,4,5-trichlorophenolate is a straightforward acid-base reaction. As a phenolic compound, 2,4,5-trichlorophenol is acidic and will react with a suitable base to form a salt and water. To produce the potassium salt, a potassium base, most commonly potassium hydroxide (B78521) (KOH), is used. pops.int The reaction involves treating the 2,4,5-trichlorophenol with a solution of potassium hydroxide, which deprotonates the hydroxyl group of the phenol (B47542) to form the 2,4,5-trichlorophenolate anion, with the potassium ion acting as the counterion. pops.intahling.se

Unintended Byproduct Formation during Synthesis

The synthesis of 2,4,5-trichlorophenol and its subsequent conversion to the potassium salt can lead to the formation of highly toxic, unintended byproducts.

The most significant and dangerous byproduct is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), often simply referred to as dioxin. wikipedia.org Its formation is a major risk, particularly during the hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791) to produce 2,4,5-trichlorophenol. google.comnih.gov This condensation reaction is highly temperature-dependent. google.com If the reaction temperature is not strictly controlled and exceeds the optimal range (e.g., 150-180°C), the likelihood of TCDD formation increases dramatically. google.com The reaction is exothermic, and a failure in temperature control can lead to a runaway reaction, as seen in the Seveso disaster. google.com Dimerization reactions, which can form dioxins and other related compounds like polychlorinated dibenzofurans (PCDFs), are also favored in the alkaline media used in this synthesis method. ahling.se The manufacturing process for 2,4,5-T, which uses 2,4,5-trichlorophenol, is also known to be contaminated with TCDD. wikipedia.org With proper temperature control, TCDD levels can be minimized to approximately 0.005 ppm, but early production facilities with inadequate controls produced batches with significantly higher contamination levels. wikipedia.org

Formation of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs)

The formation of PCDDs and PCDFs from chlorophenols is a significant issue in chemical manufacturing and thermal processes like incineration. nih.govacs.org The primary mechanism involves the condensation of two chlorophenol molecules. Specifically, the synthesis of 2,4,5-trichlorophenol is notoriously associated with the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), one of the most toxic congeners. nih.gov

The reaction proceeds through several steps:

Formation of Phenoxy Radicals : In the presence of oxygen and typically at elevated temperatures (above 340°C), chlorophenols form phenoxy radicals. nih.gov

Dimerization : These highly reactive radicals can then dimerize. PCDDs are formed via ortho-phenoxyphenols (POPs) as intermediates. nih.gov

Ring Closure : Subsequent intramolecular ring closure reactions lead to the formation of the dibenzo-p-dioxin (B167043) structure. acs.org

PCDF formation occurs through a similar radical mechanism but involves the formation of polychlorinated dihydroxybiphenyls (DOHB) as intermediates. nih.gov

Compound ClassCommon CongenersAbbreviation
PCDD2,3,7,8-Tetrachlorodibenzo-p-dioxinTCDD
1,2,3,7,8-Pentachlorodibenzo-p-dioxinPeCDD
PCDF2,3,7,8-TetrachlorodibenzofuranTCDF
2,3,4,7,8-PentachlorodibenzofuranPeCDF

Factors Influencing Dioxin Contamination

Several process parameters critically influence the rate and extent of PCDD and PCDF formation during the synthesis of chlorophenolates. Controlling these factors is key to minimizing contamination.

FactorInfluence on Dioxin FormationSource
TemperatureHigh temperatures significantly promote the condensation reactions that form dioxins. The formation rate for TCDD from 2,4,5-trichlorophenol is highest around 600°C. nih.gov The optimal temperature range for de novo synthesis is often cited as 200–400°C. nih.govnih.govtandfonline.com
AlkalinityDimerization reactions of chlorophenols are favored in alkaline media, which are used in the hydrolysis synthesis of 2,4,5-trichlorophenol. ahling.se
PressureElevated pressure, often used in the hydrolysis of 1,2,4,5-tetrachlorobenzene, contributes to the harsh conditions that can lead to byproduct formation. nih.gov
Reaction TimeProlonged residence time within the critical temperature window for dioxin formation (e.g., 400-640°C) can lead to higher yields of PCDD/Fs.
CatalystsThe presence of metal catalysts, particularly copper compounds, can significantly promote dioxin formation reactions. tandfonline.com
OxygenOxygen concentration is a critical factor, as it is necessary for the initial formation of the phenoxy radicals from chlorophenols, which are the key precursors to dimerization. nih.govtandfonline.com

Chemical Reactivity, Transformation, and Derivatization

Reactions of the Phenolate (B1203915) Anion

The phenolate anion is a potent nucleophile, making it susceptible to a variety of reactions, including substitution, esterification, and oxidation.

The chlorine atoms attached to the aromatic ring of the phenolate can undergo nucleophilic substitution, although this typically requires harsh conditions. For instance, the chlorine atoms can be hydrolyzed to produce polyhydroxyl benzenes when reacting with bases at elevated temperatures and pressures. nih.gov This type of reaction is classified as a nucleophilic aromatic substitution.

The phenolate oxygen is a strong nucleophile and readily participates in esterification reactions. It can react with various acylating agents to form the corresponding esters. nih.gov A specific example includes the formation of trichlorophenol (TCP) sulfonate esters, which have been explored as alternatives to other reagents for preparing sulfonamides.

Potassium 2,4,5-trichlorophenolate (B1259039) can undergo oxidation, especially when subjected to strong oxidizing agents or high temperatures. nih.gov The decomposition of the corresponding sodium salt, sodium 2,4,5-trichlorophenolate, above 230°C results in the elimination of ortho-chlorines and the formation of products that include the highly toxic 2,3,7,8-tetrachlorodibenzodioxin (TCDD). mtsu.edu The specific cation influences the decomposition pathway; for example, silver(I) and copper(I) trichlorophenolates decompose to form poly(2,6-dichlorophenylene oxides) instead of dioxin. mtsu.edu Metabolic studies of the parent compound, 2,4,5-trichlorophenol (B144370), show it can be transformed into metabolites such as 3,4,6-trichlorocatechol (B154911) and 2,5-dichlorohydroquinone. nih.gov

Table 1: Summary of Reactions Involving the 2,4,5-Trichlorophenolate Anion

Reaction Type Reactant(s) Typical Product(s) Relevant Research Findings
Nucleophilic Substitution Base (at high temp/pressure) Polyhydroxyl benzenes Chlorine atoms can be hydrolyzed under harsh conditions. nih.gov
Esterification Acylating agents (e.g., sulfonyl chlorides) Phenolic esters (e.g., sulfonate esters) The phenolate oxygen acts as a strong nucleophile. nih.gov
Oxidation/Decomposition Strong oxidizing agents, heat Dioxins, polyphenylene oxides The decomposition pathway is influenced by the cation and temperature. nih.govmtsu.edu

Synthesis of Related Chlorophenoxy Derivatives

Potassium 2,4,5-trichlorophenolate, or its more commonly cited sodium analogue, is a critical precursor in the industrial synthesis of several major herbicides and biocides. mtsu.edu The parent compound, 2,4,5-trichlorophenol, is produced via the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791). epsc.be This process forms the phenolate salt, which is then used directly in subsequent reactions. usda.gov

The phenolate is a crucial raw material for the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). mtsu.edunih.govbritannica.com The synthesis involves reacting sodium 2,4,5-trichlorophenolate with sodium monochloroacetate in what is known as a Williamson ether synthesis. usda.gov The resulting sodium salt of 2,4,5-T is then acidified to precipitate the final acid product. usda.gov This process was a standard industrial method for manufacturing 2,4,5-T, a component of the defoliant Agent Orange. britannica.comwikipedia.org

In addition to 2,4,5-T, 2,4,5-trichlorophenolate is an essential intermediate in the manufacturing of other pesticides. nih.govmtsu.edunih.gov

Hexachlorophene: This disinfectant is synthesized from 2,4,5-trichlorophenol, a process that involves the phenolate as an intermediate. mtsu.eduepsc.bewikipedia.org

Silvex (Fenoprop): This herbicide, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, is also produced from 2,4,5-trichlorophenolate. mtsu.edunih.govbritannica.com The synthesis is analogous to that of 2,4,5-T but utilizes a different chloroalkanoate reactant to introduce the propionic acid group instead of the acetic acid group.

Role in Polymerization and Material Science

The 2,4,5-trichlorophenolate anion, derived from this compound, demonstrates utility in the synthesis of advanced polymers, acting both as a monomeric unit and as a component of catalytic systems.

While direct studies on the homopolymerization of this compound are not extensively detailed, research on its isomers provides significant insight into its potential as a monomer. For instance, the polymerization of potassium 2,4,6-trichlorophenolate, a closely related isomer, has been successfully achieved through microwave-assisted methods to produce both conducting and crosslinked polymers. metu.edu.tr This process typically involves the reaction of the trichlorophenol with a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) to form the phenolate salt in situ, which then polymerizes. metu.edu.tryok.gov.tr The resulting products from these reactions include materials such as poly(dichlorophenylene oxide), as well as other conducting and ion-radical polymers. yok.gov.tr

Beyond serving as a direct monomer, phenolate anions are part of a broader class of oxyanions that can function as catalysts for group-transfer polymerization (GTP). researchgate.net Oxyanions, including various phenolates, carboxylates, and sulfinates, are active catalysts for the polymerization of acrylic monomers. researchgate.net The catalytic activity is correlated with the pKa of the conjugate acid of the oxyanion. researchgate.net Bioxyanions, which are 1:1 complexes of oxyanions with their conjugate acids, also serve as active catalysts, although with reduced activity compared to the corresponding monooxyanions; however, they can offer better control over the molecular weight of the resulting polymer. researchgate.net

This compound plays a crucial role as an anionic component in sophisticated catalyst systems for co-polymerization reactions, particularly the copolymerization of carbon dioxide (CO2) and epoxides like propylene (B89431) oxide. acs.orgescholarship.org In this context, the 2,4,5-trichlorophenolate anion is not the monomer but part of a transition metal complex that catalyzes the formation of polycarbonates. acs.orgescholarship.org

Researchers have developed highly efficient cobalt(III)-based catalysts that incorporate 2,4,5-trichlorophenolate anions. acs.orgescholarship.org These complexes have proven to be excellent catalysts for the copolymerization of CO2 and propylene oxide. acs.org In one such system, the catalyst complex contains four trichlorophenolate anions per cobalt center. acs.org These catalysts are noted for their high turnover frequency (TOF), with some systems achieving rates from 8,300 to 16,000 h⁻¹. acs.org The use of 2,4,5-trichlorophenolate was explored as a potentially more stable alternative to dinitrophenolate (DNP) anions in these catalytic systems. escholarship.org The resulting polymers are typically poly(propylene carbonate) (PPC) polyols, with the reactions showing high selectivity and quantitative uptake of CO2. acs.org

Coordination Chemistry and Metal Complexes

The 2,4,5-trichlorophenolate anion exhibits interesting properties as a ligand in coordination chemistry, forming stable complexes with various transition metals. Its electronic and steric properties influence the geometry and reactivity of the resulting metal complexes.

In Co(III) complexes designed for CO2/epoxide copolymerization, the 2,4,5-trichlorophenolate ligands demonstrate specific coordination behavior. acs.org In a notable example, two of the trichlorophenolate ligands persistently coordinate to the cobalt(III) center to form a square planar cobaltate complex. acs.org The other two trichlorophenolate anions are more labile, scrambling between coordinating and decoordinating at the axial positions of the complex. acs.org This dynamic behavior is believed to contribute to the high catalytic activity of the complex. escholarship.org

The structural analysis of metal phenolates provides critical information on bonding and conformation. The crystal structure of silver(I) 2,4,5-trichlorophenolate has been determined with precision using X-ray diffraction. researchgate.netresearchgate.net The compound crystallizes in the orthorhombic space group Pccn. researchgate.netresearchgate.net

The structure is polymeric, where each silver atom is coordinated to three separate phenolate oxygens, with Ag-O bond distances ranging from 2.317 to 2.543 Å. researchgate.net A particularly unusual feature of this structure is a direct, symmetrical bond between the silver atom and a phenyl carbon atom (Ag-C distance of 2.443(5) Å). researchgate.net This interaction, along with the three Ag-O bonds, results in a trigonal pyramidal stereochemistry around the silver center. researchgate.net This structure contrasts with other silver chlorophenolate complexes, such as (2,4,6-trichlorophenolato-O, Cl)bis(triphenylphosphine)silver(I), where the silver atom exhibits a trigonal planar geometry capped by an ortho-chlorine, creating a weak secondary bond. researchgate.net

Table 1: Crystal Structure Data for Silver(I) 2,4,5-trichlorophenolate

ParameterValueReference
Crystal SystemOrthorhombic researchgate.netresearchgate.net
Space GroupPccn researchgate.netresearchgate.net
Cell Dimension (a)11.455(4) Å researchgate.netresearchgate.net
Cell Dimension (b)23.75(1) Å researchgate.netresearchgate.net
Cell Dimension (c)5.645(1) Å researchgate.netresearchgate.net
Ag-O Bond Range2.317-2.543(3) Å researchgate.net
Ag-C Bond Distance2.443(5) Å researchgate.net
Coordination GeometryTrigonal pyramidal researchgate.net

Environmental Fate and Chemical Degradation Pathways

Persistence and Environmental Partitioning

The persistence and movement of 2,4,5-trichlorophenol (B144370) in the environment are governed by its interactions with soil and water, as well as the influence of environmental pH on its chemical form.

Behavior in Soil and Water Matrices

2,4,5-trichlorophenol exhibits moderate to strong adsorption to soil and organic matter. tpsgc-pwgsc.gc.ca Its mobility in soil is generally considered low to moderate. nih.govherts.ac.uk The organic carbon-normalized soil-water partition coefficient (Koc) is a key parameter in determining this behavior. Reported Koc values for 2,4,5-trichlorophenol show a wide range, from 89 to 2600, indicating that its mobility can vary significantly depending on the specific soil characteristics. nih.govepa.gov Higher organic carbon content in soil generally leads to stronger adsorption and reduced mobility. cdc.govresearchgate.net

In aquatic systems, 2,4,5-trichlorophenol is moderately soluble in water. tpsgc-pwgsc.gc.ca When released into water, it is expected to adsorb to suspended solids and sediment. nih.gov Biodegradation is a potential fate process, with reported half-lives of approximately 15 days in a soil slurry under aerobic conditions, 23 days in aerobic sediment, and up to 130 days in anaerobic sediment. nih.gov In river water, the biodegradation half-life can be as long as 690 days. nih.gov Volatilization from water surfaces of the neutral form is considered a possible fate process, though the ionic form, which is more prevalent at neutral to alkaline pH, does not volatilize. nih.gov

Interactive Data Table: Soil and Water Partitioning of 2,4,5-trichlorophenol

ParameterValueEnvironmental CompartmentSignificance
Soil Sorption Coefficient (Koc) 89 - 2600 nih.govepa.govSoilIndicates slight to high mobility.
Water Solubility 1,200 mg/L tpsgc-pwgsc.gc.caWaterModerately soluble.
Bioconcentration Factor (BCF) in fish 58 - 1900 nih.govepa.govAquatic OrganismsPotential for bioaccumulation is not expected to be significant to very high. nih.govepa.gov
Biodegradation Half-life ~15 days nih.govAerobic Soil SlurryIndicates potential for biodegradation.
Biodegradation Half-life 23 - 130 days nih.govSediment (Aerobic/Anaerobic)Slower degradation in sediments.
Biodegradation Half-life 690 days nih.govRiver WaterPersistent in water column.

Influence of Environmental pH on Ionization and Chemical Behavior

The environmental pH plays a critical role in the behavior of 2,4,5-trichlorophenol because it is a weak acid. epa.gov The acid dissociation constant (pKa) of 2,4,5-trichlorophenol is approximately 7.37 to 7.43. nih.govchemicalbook.comstenutz.eu This means that at a pH below its pKa, the un-ionized (neutral) form of 2,4,5-trichlorophenol will predominate. Conversely, at a pH above its pKa, the ionized form, the 2,4,5-trichlorophenolate (B1259039) anion, will be the dominant species. cdc.govepa.gov

This equilibrium between the neutral and anionic forms significantly affects its environmental fate. cdc.gov The neutral form is more likely to adsorb to soil organic matter and is more volatile. nih.govresearchgate.net In contrast, the anionic form is more water-soluble and, therefore, more mobile in soil and less likely to volatilize from water. nih.govcdc.gov In acidic soils (pH < 7.37), a greater proportion of 2,4,5-trichlorophenol will be in the less mobile, neutral form. cdc.gov In alkaline soils and waters (pH > 7.43), the more mobile anionic form will prevail, potentially leading to greater leaching into groundwater. cdc.gov

Chemical Degradation Processes

Potassium 2,4,5-trichlorophenolate can undergo several chemical transformations in the environment, including photolysis, hydrolysis, and oxidation.

Photolytic Transformations in Aqueous Systems

2,4,5-trichlorophenol is susceptible to photolysis, or degradation by sunlight, in aqueous environments. nih.govnih.gov Studies have shown that it can undergo rapid photodegradation, with a reported aqueous photolysis half-life of just one hour when irradiated with light at environmentally relevant wavelengths. nih.govnih.gov The primary photochemical process involves the cleavage of a carbon-chlorine bond. rsc.orgrsc.org This can lead to the substitution of chlorine atoms with hydroxyl groups, forming various dichlorohydroxyphenols and other degradation products. rsc.orgrsc.org The process can also involve photoionization, generating a hydrated electron and a radical cation, which then undergoes further reactions. rsc.orgrsc.orgsibran.ru

Oxidative Degradation in Environmental Media

Oxidative degradation can be a significant pathway for the transformation of 2,4,5-trichlorophenol in the environment. epa.gov This process is often mediated by highly reactive species such as hydroxyl radicals (•OH), which can be generated photochemically in surface waters. researchgate.net The reaction of 2,4,5-trichlorophenol with hydroxyl radicals can lead to the formation of hydroxylated intermediates and ultimately to the cleavage of the aromatic ring, resulting in the formation of smaller organic acids and eventually mineralization to carbon dioxide and water. researchgate.netbioline.org.brdss.go.th The rate of oxidative degradation can be influenced by the presence of other substances in the water that can either promote or inhibit the formation of these reactive oxygen species. epa.gov

Interactive Data Table: Chemical Degradation of 2,4,5-trichlorophenol

Degradation ProcessKey FeaturesSignificance
Photolysis Rapid degradation in surface waters with a half-life of ~1 hour. nih.govnih.gov Involves C-Cl bond cleavage and hydroxylation. rsc.orgrsc.orgA major transformation pathway in sunlit aquatic environments.
Hydrolysis Not an important environmental fate process. nih.govnih.govNegligible contribution to overall degradation.
Oxidation Mediated by reactive species like hydroxyl radicals. researchgate.net Leads to ring cleavage and mineralization. researchgate.netbioline.org.brA significant degradation pathway in various environmental media.

Chemical Movement and Bioaccumulation in Ecosystems

The environmental behavior of this compound is intrinsically linked to the properties of its active component, 2,4,5-trichlorophenol (2,4,5-TCP). In aqueous environments, this salt readily dissociates, and the subsequent movement, distribution, and accumulation are governed by the physicochemical characteristics of the 2,4,5-trichlorophenol molecule and the environmental conditions, particularly pH.

Uptake and Distribution in Environmental Compartments

The distribution of 2,4,5-trichlorophenol in the environment is a dynamic process influenced by its moderate solubility in water and its tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca Once released into the environment, its fate is determined by a combination of physical transport and partitioning between different environmental compartments, including soil, water, and air.

In soil, 2,4,5-trichlorophenol exhibits moderate adsorption to organic matter, which influences its mobility. tpsgc-pwgsc.gc.ca The extent of adsorption is a critical factor controlling its potential to leach into groundwater or be transported via surface runoff into aquatic systems. tpsgc-pwgsc.gc.caresearchgate.net The transport of chlorophenols in soil is also affected by numerous other factors, including soil pH, total precipitation, organic matter content, soil texture, and biological activity. unl.pt

When 2,4,5-trichlorophenol enters aquatic systems, it can exist in both dissolved and particulate-bound forms. unl.pt In the dissolved phase, it can be transported with water currents, leading to its distribution throughout the water body. tpsgc-pwgsc.gc.ca Fragments of the solid compound can also be carried into waterways, where they settle in the sediment and slowly dissolve. tpsgc-pwgsc.gc.ca The partitioning between the water column and sediment is influenced by the organic carbon content of the sediment, with higher organic content leading to greater sorption. researchgate.net The pH of the water is a crucial determinant of its form, as it exists as a weak acid. researchgate.netcdc.gov Under neutral to alkaline conditions, the ionized phenolate (B1203915) form is more prevalent, which is more water-soluble and less likely to volatilize, but its mobility in soil can increase. cdc.gov

Studies have also demonstrated the uptake of 2,4,5-trichlorophenol by plants. Aquatic plants like Lemna minor (common duckweed) have been shown to absorb this compound from the water. nih.gov Research indicates a positive correlation between the plant's metabolic activity and the rate of contaminant uptake. nih.gov The uptake rate is also linearly correlated with the fraction of the contaminant in its protonated (non-ionized) form, which is more prevalent at lower pH values. nih.gov Terrestrial plants, such as reed canary grass (Phalaris arundinacea), have also been shown to take up chlorinated phenols from contaminated environments. pjoes.com Transgenic Arabidopsis plants overexpressing a specific enzyme have demonstrated an enhanced capacity to remove 2,4,5-TCP from their growth media, suggesting that plants can act as a sink for this contaminant. acs.orgresearchgate.net

Table 1: Physicochemical Properties Influencing Environmental Distribution of 2,4,5-Trichlorophenol

Property Value Implication for Environmental Distribution Source
Water Solubility 1,200 mg/L Moderately soluble, allowing for transport in aquatic systems. tpsgc-pwgsc.gc.ca
log Koc 2.5 - 3.4 Moderate adsorption to organic matter in soil and sediment, affecting mobility. tpsgc-pwgsc.gc.ca
Henry's Law Constant 2 x 10-7 atm·m³/mol Slow volatilization from dissolved state in water. tpsgc-pwgsc.gc.ca
pKa 7.0 - 7.4 The degree of ionization and thus mobility and partitioning is pH-dependent. epa.gov

Accumulation Potential and Transfer within Trophic Levels

2,4,5-Trichlorophenol has been shown to bioaccumulate in organisms, meaning it can be taken up and concentrated in their tissues at levels higher than the surrounding environment. ontosight.ai This potential is a significant concern for its environmental impact, as it can lead to the transfer of the contaminant through the food chain. ontosight.aiapi.org

The bioaccumulation potential of chlorophenols generally increases with the degree of chlorination. researchgate.netcdc.gov 2,4,5-TCP is considered to have a low to moderate potential for bioconcentration. cdc.gov The bioconcentration factor (BCF) is a key metric used to quantify this potential, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

Studies with aquatic organisms have provided specific data on the bioaccumulation of 2,4,5-TCP. In a study with fathead minnows (Pimephales promelas), a BCF of approximately 1,800 was observed when exposed to concentrations of 4.8 and 49.3 µg/L. Another study reported a BCF of 1,410 for the same species, with equilibrium between the water and fish being reached within 24 to 48 hours. epa.gov The biological half-life in the fish was determined to be 12 hours. epa.gov

The distribution within an organism can also vary. In grass shrimp (Palaemonetes pugio), after 12 hours of exposure, the highest concentrations of 14C-labeled trichlorophenol were found in the digestive tract and hepatopancreas, with lower levels in the cephalothorax and abdomen. epa.gov

There is also evidence of 2,4,5-TCP transfer to higher trophic levels. For instance, cattle fed with this compound showed tissue concentrations ranging from 0.06 to 0.48 mg/kg in the liver and 0.05 to 0.10 mg/kg in the kidney. nih.gov Livers of fish from the Pacific Ocean have also been found to contain 2,4,5-TCP. cdc.gov The use of fish livers in such studies is significant as this organ provides a short-term store of dietary lipids, allowing for the evaluation of trophic transfer from prey items. acs.org While the potential for significant transfer through food chains for some less persistent chlorophenols is considered low due to short biological half-lives, the moderate persistence and bioaccumulation potential of 2,4,5-TCP warrant consideration. cdc.gov

Table 2: Bioaccumulation Data for 2,4,5-Trichlorophenol in Aquatic Organisms

Organism Exposure Concentration (µg/L) Bioconcentration Factor (BCF) Tissue Distribution Source
Fathead Minnow (Pimephales promelas) 4.8 and 49.3 ~1800 Not Specified
Fathead Minnow (Pimephales promelas) 49.3 1410 Not Specified epa.gov
Inland Silverside (Menidia beryllina) Not Specified 47.2 - 71.3 Not Specified epa.gov
Grass Shrimp (Palaemonetes pugio) Not Specified 13 (intermolt), 32 (new molt) Highest in digestive tract and hepatopancreas epa.gov

Advanced Analytical Methodologies for Environmental and Synthetic Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 2,4,5-trichlorophenolate (B1259039) from complex mixtures, enabling its accurate detection and quantification.

Gas Chromatography (GC) for Detection

Gas chromatography (GC) is a widely used method for the analysis of 2,4,5-TCP, often after derivatization to a more volatile form. epa.gov The compound itself, being a phenol (B47542), can be analyzed directly, but derivatization to its acetate (B1210297) or ether form generally improves chromatographic performance and sensitivity. epa.govnih.gov For instance, direct acetylation in aqueous solutions has been shown to be an effective method for preparing phenols for GC analysis. nih.gov

Several GC methods have been developed for the simultaneous determination of multiple chlorinated phenols, including 2,4,5-TCP, in various samples like urine and water. nih.govnih.gov These methods often employ capillary columns with different stationary phases to achieve optimal separation. epa.gov For example, a dual-column/dual-detector approach using fused-silica, wide-bore open-tubular columns of different polarities can enhance separation and identification. epa.gov However, co-elution with other isomers, such as 2,3,5-trichlorophenol, can be a challenge on certain columns, necessitating careful column selection or complementary analytical techniques. epa.gov Detection limits for 2,4,5-TCP using GC can reach the micrograms per liter (µg/L) range. nih.gov

Table 1: GC Parameters for Chlorinated Phenol Analysis

Parameter Condition Reference
Derivatization Acetylation with acetic anhydride researchgate.net
Methylation with diazomethane epa.gov
Pentafluorobenzyl bromide (PFBBr) epa.gov
Column Type Fused-silica capillary columns (e.g., DB-5, DB-1701) epa.gov
Detectors Flame Ionization Detector (FID), Electron Capture Detector (ECD) epa.govnih.gov

| Detection Limits | 4.9 - 18.6 µg/L for various chlorophenols | nih.gov |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC, particularly for the analysis of less volatile or thermally labile compounds like potassium 2,4,5-trichlorophenolate without the need for derivatization. uobabylon.edu.iq Reverse-phase HPLC is a common mode used for the separation of chlorophenols. nih.gov

HPLC methods have been successfully applied to determine chlorophenolic pollutants in various matrices. nih.gov The technique has been used to study the degradation of 2,4,5-TCP, where the decrease in the parent compound's peak intensity over time can be monitored. uobabylon.edu.iq In one study, the retention time for 2,4,5-TCP was observed at 13.88 minutes. uobabylon.edu.iq The combination of HPLC with other techniques, such as mass spectrometry (HPLC-MS), further enhances the specificity and sensitivity of the analysis. researchgate.net

Table 2: HPLC Conditions for 2,4,5-Trichlorophenol (B144370) Analysis

Parameter Condition Reference
Mode Reverse-phase nih.gov
Mobile Phase Varies depending on specific method asianpubs.org
Detector UV, Mass Spectrometry uobabylon.edu.iqresearchgate.net

| Retention Time | 13.88 minutes (specific study) | uobabylon.edu.iq |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound, often coupled with a chromatographic separation step.

Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a robust and highly specific method for the analysis of 2,4,5-TCP. nih.govacs.org This technique combines the excellent separation capabilities of GC with the definitive identification power of MS. acs.org Following separation on the GC column, the eluted compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net

GC-MS analysis is frequently performed after a derivatization step, such as acetylation, to improve the volatility and chromatographic behavior of the chlorophenols. researchgate.netiwaponline.com The mass spectrum of the derivatized compound, for example, 2,4,6-trichlorobenzyl acetate, shows specific fragment ions that can be used for unambiguous identification. s4science.atresearchgate.net GC-MS has been used to identify 2,4-dichlorophenol (B122985) (2,4-DCP) as a degradation product of 2,4-D, demonstrating its utility in metabolic and environmental fate studies. researchgate.net

Quadrupole Mass Spectrometry with Selected-Ion Monitoring (SIM)

For enhanced sensitivity and selectivity, quadrupole mass spectrometry operated in the selected-ion monitoring (SIM) mode is often employed. nih.govtaylorandfrancis.com Instead of scanning the entire mass range, the quadrupole mass filter is set to detect only a few specific ions that are characteristic of the target analyte. taylorandfrancis.comcabbi.bio This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection of trace amounts of the compound. cabbi.bio

A method utilizing quadrupole mass spectrometry with SIM has been described for the detection of trace chlorophenol residues, including 2,4,5-trichlorophenol, in biological samples such as human urine. nih.govnih.gov This highly sensitive technique can achieve detection limits as low as 1.0 pmol/ml. nih.govnih.gov The selection of appropriate target and qualifier ions is crucial for the reliable identification and quantification of the analyte. taylorandfrancis.com

Table 3: Selected Ions for GC-MS-SIM Analysis of Derivatized 2,4,6-Trichlorophenol

Compound Quantified Ion (m/z) Qualifier Ions (m/z) Reference

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-ToF) Mass Spectrometry for Complex Characterization

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-ToF) mass spectrometry is a powerful technique for the analysis of a wide range of molecules, including those that are difficult to analyze by other methods. targetanalysis.gr In MALDI-ToF MS, the analyte is co-crystallized with a matrix material, which absorbs laser energy and facilitates the soft ionization of the analyte molecules. researchgate.net The resulting ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined based on their flight time. targetanalysis.gr

While more commonly applied to large biomolecules, MALDI-ToF MS has shown potential for the analysis of smaller molecules and for the characterization of complex mixtures. researchgate.netnih.gov For instance, it has been used for the de novo sequencing of peptides from a chlorophenol O-methyltransferase, an enzyme involved in the transformation of chlorophenols. nih.gov This demonstrates its utility in characterizing proteins and enzymes that interact with or modify compounds like this compound. The technique's ability to analyze complex samples with minimal preparation makes it a valuable tool for screening and structural characterization. targetanalysis.grresearchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2,4,5-Trichlorophenol (2,4,5-TCP)
2,3,5-Trichlorophenol
2,4-Dichlorophenol (2,4-DCP)
2,4-D
2,4,6-Trichlorobenzyl acetate

Sample Preparation and Extraction Protocols

The choice of sample preparation and extraction protocol is contingent upon the matrix in which the analyte is present. Methods are optimized to ensure efficient recovery of the target compound from complex environmental samples.

Aqueous Matrices: For aqueous samples such as natural waters, groundwater, and wastewater, the primary goal is to isolate and concentrate the chlorophenols from the large volume of water. nih.govnih.gov Key methods include:

Liquid-Liquid Extraction (LLE): A conventional method where the water sample is first acidified to a pH below 2 to ensure the chlorophenolate is in its less polar phenolic form (2,4,5-TCP). labrulez.com An organic solvent immiscible with water, such as dichloromethane, is then used to extract the compound. labrulez.com The sample is typically shaken vigorously with the solvent, and the process is repeated to maximize recovery. labrulez.comiwaponline.com

Solid-Phase Extraction (SPE): This has become a preferred method due to its lower solvent consumption, higher concentration factors, and reduced sample handling. For chlorophenol analysis, SPE cartridges packed with a sorbent like C18 (octadecyl-bonded silica) are commonly used. iwaponline.com The aqueous sample, after acidification, is passed through the conditioned cartridge. The 2,4,5-TCP is adsorbed onto the sorbent, while the bulk of the water passes through. The analyte is then eluted from the cartridge using a small volume of an organic solvent like methanol. iwaponline.com

Immunoassays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) have been developed for the rapid screening of 2,4,5-TCP in water. nih.govacs.org These methods offer high sensitivity, with detection limits reported as low as 0.07 µg/L in natural waters. nih.govacs.org

Solid Matrices: Analysis in solid matrices such as soil, sediment, and sludge presents the additional challenge of first releasing the analyte from the solid particles.

Ultrasonic Extraction (Sonication): This method uses high-frequency sound waves to facilitate the extraction of the analyte from the solid matrix into a solvent. labrulez.comiwaponline.com A common procedure involves mixing the sample with a solvent mixture, such as n-hexane and acetone (B3395972) (1:1), and placing it in an ultrasonic bath for a set period, often repeated for exhaustive extraction. iwaponline.com Prior to extraction, the sample is typically acidified with sulfuric acid to protonate the phenolate (B1203915) and improve extraction efficiency. iwaponline.com

Soxhlet Extraction: A classical and exhaustive technique used for extracting semivolatile organic compounds from solid samples. labrulez.com While effective, it is time-consuming, typically requiring 16 to 24 hours per extraction cycle. labrulez.com

The following table summarizes common extraction methods for 2,4,5-trichlorophenol from different matrices.

MatrixMethodKey Steps & ReagentsReference
Aqueous Liquid-Liquid Extraction (LLE)Acidification (pH < 2 with H₂SO₄); Extraction with Dichloromethane. labrulez.com
Aqueous Solid-Phase Extraction (SPE)Acidification; Adsorption on C18 cartridge; Elution with Methanol. iwaponline.com
Solid Ultrasonic ExtractionAcidification (H₂SO₄); Extraction with n-hexane/acetone mixture; Centrifugation. iwaponline.com
Solid Soxhlet ExtractionContinuous extraction with an appropriate solvent (e.g., dichloromethane) for 16-24 hours. labrulez.com

Following initial extraction, the resulting solvent extract often contains co-extracted interfering compounds from the matrix that can affect subsequent analysis. Cleanup procedures are therefore essential.

Solid-Phase Extraction (SPE) Cleanup: Extracts dissolved in a solvent can be passed through an SPE cartridge (e.g., Envi-18) to remove interferences. The analytes are adsorbed and then selectively eluted. iwaponline.com

Gel Permeation Chromatography (GPC): US EPA Method 3640 details the use of GPC for cleaning up extracts of semivolatile compounds. This technique separates compounds based on their molecular size, effectively removing large molecules like lipids that can interfere with analysis. labrulez.com

Acid-Base Partitioning: For extracts containing both neutral and phenolic compounds, a liquid-liquid partitioning step can be employed. The extract is treated with a basic solution (e.g., potassium hydroxide), which converts the phenolic compounds into their water-soluble phenolate salts, separating them from neutral compounds that remain in the organic phase. scispace.com The aqueous phase is then re-acidified and extracted with a fresh solvent to recover the purified phenols. scispace.com

Sulfuric Acid Cleanup: For robust analytes, shaking the organic extract with concentrated sulfuric acid can effectively remove oxidizable and acid-labile interferences. scispace.com

After cleanup, the extract is typically concentrated to a small, precise volume (e.g., 1 mL) to achieve the required detection limits. This is commonly done by:

Evaporation under a gentle stream of nitrogen. iwaponline.com

Using a Kuderna-Danish (K-D) concentrator or a rotary evaporator. iwaponline.com

Solvent Exchange: If the extraction solvent is not compatible with the analytical instrument (e.g., GC/FID), it must be exchanged. This involves concentrating the extract and adding a more suitable solvent, such as 2-propanol. epa.govsettek.com

Spectroscopic Elucidation Methods

Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound.

NMR spectroscopy provides detailed information about the molecular structure. While specific data for the potassium salt is sparse, the spectra are closely related to the parent phenol, particularly in aprotic solvents.

¹H NMR: The proton NMR spectrum of 2,4,5-trichlorophenol shows distinct signals for the aromatic protons. The spectrum would typically display two singlets (or two doublets with a small meta-coupling) corresponding to the protons at the C-3 and C-6 positions of the aromatic ring. The hydroxyl proton signal would also be present, though its chemical shift can be variable and it may be absent if a deuterated solvent capable of exchange (like D₂O) is used. nih.govyok.gov.tr

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For 2,4,5-trichlorophenol, six distinct signals are expected for the aromatic carbons. The chemical shifts are influenced by the substituents (Cl and OH). The carbon atom bearing the hydroxyl group (C-1) would appear at a specific downfield shift, while the carbons bonded to chlorine (C-2, C-4, C-5) would also have characteristic shifts. nih.govyok.gov.tracs.org

The following table presents representative NMR data for 2,4,5-trichlorophenol.

NucleusChemical Shift (δ) ppmMultiplicityReference
¹H ~7.4s nih.gov
¹H ~7.1s nih.gov
¹³C Varies6 signals expected nih.govyok.gov.tr

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the spectrum would differ from its parent phenol primarily in the O-H stretching region.

This compound: The characteristic broad O-H stretching band seen in the phenol (around 3300-3600 cm⁻¹) would be absent. The spectrum would be dominated by absorptions corresponding to the C-O bond (phenolate), aromatic C=C stretching, C-H bending, and strong C-Cl stretching. metu.edu.trscribd.com

2,4,5-Trichlorophenol: The spectrum shows a broad absorption band for the O-H stretch. Other key absorptions include the C-O stretching vibration (around 1200-1300 cm⁻¹), aromatic C=C stretching peaks (in the 1400-1600 cm⁻¹ region), and strong absorptions in the lower frequency region (below 1000 cm⁻¹) corresponding to C-Cl stretching and C-H out-of-plane bending. nih.gov

Functional GroupWavenumber Range (cm⁻¹)CompoundReference
O-H Stretch 3300 - 3600 (broad)2,4,5-Trichlorophenol nih.gov
Aromatic C=C Stretch 1400 - 1600Both nih.gov
C-O Stretch 1200 - 1300Both nih.gov
C-Cl Stretch < 1000Both nih.gov

UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. The spectrum is highly dependent on the pH of the solution.

In a neutral or acidic solution, the spectrum is that of 2,4,5-trichlorophenol.

In a basic solution (such as 0.1 N sodium hydroxide), the compound exists as the 2,4,5-trichlorophenolate ion. The spectrum in this state shows two distinct absorption maxima. The deprotonation of the hydroxyl group to form the phenolate ion causes a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity. nih.gov This pH-dependent shift is characteristic of phenolic compounds.

Mediumλmax 1 (nm)log ελmax 2 (nm)log εReference
0.1 N NaOH 2443.953103.62 nih.gov

X-ray Diffraction (XRD) for Structural Determination

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. voxteneo.comscispace.com In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is detected and analyzed. voxteneo.com The angles and intensities of the diffracted beams provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice, including lattice parameters, bond lengths, and bond angles. voxteneo.comscispace.com This technique is fundamental for phase identification, characterization of crystalline materials, and determination of crystal size and orientation. voxteneo.com

The crystallographic data for the aniline-2,4,5-trichlorophenol complex are summarized in the table below.

Interactive Table: Crystallographic Data for Aniline-2,4,5-trichlorophenol Complex iucr.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.615 (3)
b (Å)8.596 (3)
c (Å)17.624 (5)
β (°)102.26 (3)
Volume (ų)1305
Z4

This structural information for the parent phenol provides valuable insight into the molecular geometry and potential intermolecular interactions of the 2,4,5-trichlorophenolate moiety, which would be a component of the potassium salt. The PubChem database also indicates the existence of a Crystallography Open Database (COD) record for 2,4,5-trichlorophenol itself. nih.gov

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of chemical species that have unpaired electrons. libretexts.orgwikipedia.org Such species, known as paramagnetic species, include free radicals, radical ions, and transition metal complexes. wikipedia.org The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the transitions of electron spins in a magnetic field rather than nuclear spins. libretexts.orgwikipedia.org ESR spectra can provide detailed information about the identity, structure, and environment of radical species. acs.org

The application of ESR spectroscopy to this compound is primarily relevant in the context of studying radical formation. Chlorophenols and their derivatives can form phenoxyl radicals through processes such as oxidation or irradiation. nih.govacs.org These radicals are often short-lived and highly reactive, making ESR, particularly when combined with spin trapping techniques, an invaluable tool for their study. acs.orgmdpi.com

Research has demonstrated the use of ESR to investigate the generation of free radicals from various phenolic compounds in biological and chemical systems. For instance, studies have examined the role of 2,4,5-trichlorophenol in inducing apoptosis in human peripheral blood lymphocytes, a process that can involve oxidative stress and the generation of reactive oxygen species (ROS). researchgate.net Other research has focused on identifying the specific radical intermediates formed during the thermal degradation of chlorophenols, which is crucial for understanding the formation of toxic byproducts like dioxins. acs.org While these studies confirm the utility of ESR in investigating the radical chemistry of 2,4,5-trichlorophenol, specific ESR spectral data for the isolated this compound radical is not detailed in the available literature.

The table below summarizes the types of radicals derived from chlorophenols that are commonly studied using ESR spectroscopy.

Interactive Table: Radicals from Chlorophenols Studied by ESR

Radical TypeDescriptionRelevance to 2,4,5-Trichlorophenolate
Phenoxyl RadicalsFormed by the removal of the hydrogen atom from the hydroxyl group of a phenol. acs.orgThe 2,4,5-trichlorophenoxyl radical would be the primary radical species formed from the parent compound.
Superoxide (B77818) Radicals (O₂⁻)A reactive oxygen species that can be generated during the metabolic activation or degradation of chlorophenols. nih.govESR can detect the formation of superoxide radicals in biological systems exposed to 2,4,5-trichlorophenol. nih.govresearchgate.net
Hydroxyl Radicals (•OH)A highly reactive oxygen species implicated in oxidative stress. researchgate.netCan be detected by ESR in systems where 2,4,5-trichlorophenol undergoes advanced oxidation processes. researchgate.net

Theoretical and Computational Studies of Potassium 2,4,5 Trichlorophenolate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for investigating the electronic properties of molecules like potassium 2,4,5-trichlorophenolate (B1259039). researchgate.netacs.org These methods allow for the detailed analysis of how the arrangement of atoms and electrons influences the molecule's stability and reactivity.

Electron-Withdrawing Effects of Chlorine Substituents

The three chlorine atoms on the aromatic ring of the 2,4,5-trichlorophenolate anion play a crucial role in determining its electronic structure. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). nih.govvedantu.com This effect reduces the electron density of the aromatic ring.

However, chlorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which tends to increase the electron density, particularly at the ortho and para positions. vedantu.comquora.com In the case of chlorobenzenes, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the ring towards electrophilic attack. vedantu.com The substitution of chlorine on the aromatic ring has been shown to decrease the oxidation rate constant of phenols due to this sigma-electron withdrawing conductive effect. nih.gov

Reactivity Predictions based on Electronic Descriptors

Electronic descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's reactivity. researchgate.netdergipark.org.tr The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting lower reactivity. researchgate.net

Other global reactivity descriptors, including chemical hardness, chemical softness, electronegativity, chemical potential, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. researchgate.netdergipark.org.tr These descriptors help in understanding the relationship between structure, stability, and global chemical reactivity. researchgate.net For instance, a high electrophilicity index suggests that a molecule will behave as a good electrophile. dergipark.org.tr The reactivity of phenolates can be correlated with Hammett constants, which account for electron densities. nsf.gov

Calculated Electronic Descriptors for Trichlorophenolate Anion

DescriptorDefinitionPredicted Trend for 2,4,5-Trichlorophenolate
HOMO EnergyEnergy of the highest occupied molecular orbitalRelatively high due to the phenolate (B1203915) oxygen, but lowered by chlorine substituents.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalLowered by the electron-withdrawing chlorine atoms.
HOMO-LUMO GapEnergy difference between HOMO and LUMOModerate, indicating a balance between stability and reactivity.
Electronegativity (χ)Tendency to attract electronsIncreased by the presence of chlorine atoms.
Chemical Hardness (η)Resistance to change in electron distributionRelatively high, contributing to stability.
Electrophilicity Index (ω)Measure of electrophilic characterModerate to high, suggesting susceptibility to nucleophilic attack under certain conditions.

Molecular Modeling of Interactions and Dynamics

Molecular modeling techniques allow for the simulation of the interactions between potassium 2,4,5-trichlorophenolate and other molecules, as well as the study of its dynamic behavior during chemical reactions.

Ligand-Metal Interactions in Coordination Complexes

In this compound, the potassium ion (K⁺) is ionically bonded to the oxygen atom of the phenolate. However, interactions between alkali metal cations and aromatic rings, known as cation-π interactions, can also occur. nih.govacs.org The potassium cation can interact with the electron-rich π-system of the benzene (B151609) ring.

Studies on similar systems, such as potassium complexes with phenol (B47542) and catechol, have shown that two minimum energy configurations are possible: one characterized by cation-π interactions and another by σ-type interactions where the cation is coordinated to the oxygen atoms. nih.gov The relative stability of these configurations depends on factors such as the size of the cation and the presence of other substituents on the ring. nih.gov In the case of this compound, the strong electron-withdrawing nature of the chlorine atoms would reduce the π-electron density of the ring, potentially weakening the cation-π interaction compared to unsubstituted phenol. The primary interaction is expected to be the ionic bond between the potassium ion and the phenolate oxygen.

Types of Ligand-Metal Interactions in this compound

Interaction TypeDescriptionRelevance to this compound
Ionic BondingElectrostatic attraction between the K⁺ cation and the negatively charged phenolate oxygen.The primary and strongest interaction in the solid state.
Cation-π InteractionNon-covalent interaction between the K⁺ cation and the π-electron cloud of the aromatic ring.Possible, but likely weakened by the electron-withdrawing chlorine atoms. May play a role in the solution phase or in specific crystal packing arrangements.
Coordination to ChlorineWeak interaction between the K⁺ cation and the lone pairs of the chlorine atoms.Generally considered a very weak and less significant interaction compared to the others.

Mechanistic Pathways of Chemical Reactions

Theoretical studies have explored the reaction mechanisms involving 2,4,5-trichlorophenol (B144370) and its derivatives, which are relevant to understanding the reactivity of this compound. A key reaction of concern is the formation of TCDD from 2,4,5-trichlorophenol. researchgate.net

Computational studies have investigated several potential pathways for this transformation, including:

Direct Condensation: This involves the intermolecular reaction of two 2,4,5-trichlorophenol molecules. researchgate.net

Free-Radical Mechanisms: These pathways proceed through the formation of 2,4,5-trichlorophenoxy radicals. researchgate.netacs.org The formation of this radical is facilitated by the abstraction of a hydrogen atom.

Anionic Mechanisms: These pathways involve the 2,4,5-trichlorophenolate anion as a key intermediate. researchgate.net

Density functional theory calculations have been used to map the potential energy surfaces for these reactions, identify transition states, and calculate reaction barriers and rate constants. researchgate.netacs.org Such studies have indicated that radical mechanisms can be significant, particularly at higher temperatures. researchgate.net The formation of the 2,4,5-trichlorophenoxy radical from 2,4,5-trichlorophenol is an endothermic process, but it can be catalyzed by metal oxides like CuO. acs.org The reaction of the phenolate with other reactive species, such as singlet oxygen, has also been investigated using theoretical methods. nsf.gov

Q & A

Q. What are the recommended synthetic routes for Potassium 2,4,5-trichlorophenolate, and how can purity be ensured?

this compound is synthesized via condensation of sodium 2,4,5-trichlorophenolate with trichloroacetic acid, followed by esterification. To minimize TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) formation, reaction temperatures must be strictly controlled below 160°C, and purification steps (e.g., recrystallization in ethanol or chromatography) should be implemented to remove chlorinated byproducts . Purity can be verified via HPLC with UV detection at 254 nm, using a C18 column and methanol/water mobile phase .

Q. How does environmental pH influence the stability of this compound?

In aqueous environments, the compound dissociates into 2,4,5-trichlorophenolate ions, with dissociation governed by its pKa (~6.8). At pH > 7, the anionic form dominates, increasing solubility and mobility in soil. Stability studies show aerobic half-lives of ~15 days in soil and ~690 days in water, but hydrolysis accelerates under acidic conditions (pH < 5) . Researchers should adjust pH during experiments to mimic target environments (e.g., pH 4–8 for soil studies).

Q. What methodologies are used to assess acute toxicity in mammalian models?

Acute oral toxicity is determined via single-dose gavage in rats, with LD50 values calculated using probit analysis. For 2,4,5-trichlorophenol (parent compound), the LD50 is 2.96 g/kg in rats, classified as low toxicity. Subchronic studies involve 28-day feeding trials with hematological, hepatic, and renal endpoint analyses. Dermal irritation tests follow OECD Guideline 404, using albino rabbits .

Q. What safety protocols are critical for handling this compound?

Use PPE (gloves, goggles, respirators) to avoid inhalation or dermal contact. Store in sealed containers at <25°C, away from oxidizing agents. Dispose via incineration (≥1200°C) with acid scrubbers to prevent dioxin emissions. Contaminated waste must comply with UN3077 regulations for environmentally hazardous substances .

Advanced Research Questions

Q. What mechanistic pathways lead to TCDD formation during synthesis, and how can they be suppressed?

TCDD forms via a Smiles rearrangement during condensation of two 2,4,5-trichlorophenolate molecules at elevated temperatures (>180°C). Quantum chemical studies identify a Gibbs free energy barrier of ~40 kcal/mol for this pathway . Mitigation strategies include:

  • Using phase-transfer catalysts to lower reaction temperatures.
  • Adding radical scavengers (e.g., ascorbic acid) to inhibit dimerization.
  • Post-synthesis cleanup with activated carbon to adsorb residual TCDD .

Q. How can researchers address analytical interference from chlorinated byproducts?

Co-eluting chlorinated phenols (e.g., 2,4-dichlorophenol) can skew HPLC/GC-MS results. Resolution is improved via:

  • Derivatization with BSTFA to enhance volatility for GC-MS.
  • Tandem mass spectrometry (MS/MS) with selective ion monitoring (SIM) for m/z 196 (2,4,5-trichlorophenolate) and m/z 322 (TCDD) .

Q. How do conflicting toxicity profiles between in vitro and in vivo studies inform risk assessment?

In vitro assays (e.g., Ames test) often show negative mutagenicity, while in vivo studies report hepatotoxicity and immunosuppression. This discrepancy arises from metabolic activation in vivo (e.g., cytochrome P450-mediated oxidation to quinone intermediates). Researchers should integrate physiologically based kinetic (PBK) modeling to extrapolate in vitro data .

Q. What strategies enhance environmental persistence of derivatives while reducing ecotoxicity?

Structural modifications, such as substituting the potassium ion with hydrophobic cations (e.g., tetrabutylammonium), reduce water solubility and bioaccumulation potential. Computational QSAR models predict log Kow values to balance persistence and toxicity .

Q. How can environmental fate models predict long-term soil contamination?

Fugacity modeling (Level III) incorporates soil adsorption coefficients (Koc = 320 L/kg), Henry’s Law constant (1.6 × 10⁻⁶ atm·m³/mol), and biodegradation rates. Field validation via soil core sampling and LC-MS/MS analysis is critical for model calibration .

Q. What are the unresolved challenges in assessing legacy contamination from 2,4,5-T herbicides?

Historical use of 2,4,5-T herbicides (e.g., Agent Orange) leaves TCDD residues with half-lives >10 years in soil. Challenges include:

  • Differentiating lab-synthesized TCDD from environmental degradation products.
  • Quantifying low-dose chronic effects using epidemiological cohorts (e.g., Vietnam veterans) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.